(Z)-ethyl 2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-5-30-21(27)19-15(2)24(3)22(31-19)23-20(26)16-11-13-18(14-12-16)32(28,29)25(4)17-9-7-6-8-10-17/h11-14,17H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIBWUPOZUNNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex compound with potential biological activity. Its unique structure suggests various interactions with biological systems, making it a candidate for drug discovery and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Thiazole Ring : Contributes to the compound's reactivity and ability to interact with biological targets.
- Sulfamoyl Group : Enhances solubility and may influence biological activity.
- Cyclohexyl and Benzoyl Moieties : Provide steric bulk that can affect binding interactions with enzymes or receptors.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The thiazole ring may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown potential against bacterial and fungal infections due to their ability to disrupt cell wall synthesis.
Biological Activity Data
Research has indicated various biological activities associated with similar thiazole derivatives. Here are some notable findings:
Case Studies
- Anticancer Activity : A study demonstrated that thiazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through the mitochondrial pathway.
- Antimicrobial Effects : Research has shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria, suggesting potential for development as antibiotics.
Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:
- High Throughput Screening (HTS) : Compounds similar to this compound have been screened for their ability to induce Oct3/4 expression in stem cells, indicating potential in regenerative medicine .
- Mechanistic Studies : Investigations into the mechanism of action reveal that these compounds may interact with specific proteins involved in cell signaling pathways, influencing cellular responses such as proliferation and differentiation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of thiazole-derived sulfonamides . Comparisons with analogs highlight critical structure-activity relationships (SAR):
| Compound Name | Substituent Variations | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound (Z-configuration) | N-Cyclohexyl-N-methyl sulfamoyl, ethyl ester | 495.6 | Bulky sulfonamide, Z-imino, ester |
| Analog 1 (E-configuration) | N-Phenyl sulfamoyl, methyl ester | 467.5 | Planar phenyl group, E-imino, lower steric bulk |
| Analog 2 (Z-configuration) | N-Ethyl sulfamoyl, propyl ester | 453.4 | Smaller sulfonamide, increased ester hydrophobicity |
Key Findings :
- The N-cyclohexyl-N-methyl sulfamoyl group increases lipophilicity (clogP = 3.2) versus N-phenyl (clogP = 2.8) or N-ethyl (clogP = 2.1) groups, favoring membrane permeability .
Physicochemical and Spectroscopic Properties
IR/Raman spectral data for sulfur- and nitrogen-containing groups were compared using Nakamoto’s group frequency charts :
| Functional Group | Target Compound (cm⁻¹) | Analog 1 (cm⁻¹) | Analog 2 (cm⁻¹) | Assignment |
|---|---|---|---|---|
| S=O (sulfonamide) | 1245, 1150 | 1260, 1165 | 1230, 1140 | Asymmetric/symmetric stretching |
| C=N (thiazole-imino) | 1615 | 1590 | 1620 | Conjugation with benzoyl group |
| C=O (ester) | 1725 | 1730 | 1710 | Ester carbonyl stretching |
Insights :
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as imine formation between sulfamoylbenzoyl derivatives and thiazole precursors. For example, a reflux reaction in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in and ) can yield intermediates. Optimization strategies include:
- Temperature control: Prolonged reflux (4–8 hours) improves imine bond formation.
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of sulfonamide intermediates.
- Catalyst screening: Substoichiometric amounts of Lewis acids (e.g., ZnCl₂) could accelerate cyclization.
Table 1: Comparison of synthetic protocols:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imine formation | Ethanol, glacial acetic acid, 4h reflux | 65–70 | |
| Cyclization | DMF, ZnCl₂, 80°C | 78–82 |
Q. How can researchers confirm the Z-isomer configuration in this compound?
- Methodological Answer: The Z-configuration is critical for bioactivity. Key techniques include:
- 1H NMR spectroscopy: Coupling constants (J) between imine protons and adjacent groups distinguish Z/E isomers.
- X-ray crystallography: Definitive confirmation via crystal structure analysis (e.g., as in ).
- LC-MS: Retention time and fragmentation patterns correlate with computational models (e.g., PubChem data in , but cross-validated via independent sources).
Reference:
Q. What in vitro biological screening models are appropriate for preliminary evaluation of anticancer potential?
- Methodological Answer: Standard assays include:
- Cytotoxicity assays: MTT or SRB tests on cancer cell lines (e.g., MCF-7, HepG2).
- Apoptosis markers: Flow cytometry for Annexin V/PI staining.
- Enzyme inhibition: Kinase inhibition profiling (e.g., EGFR, VEGFR2) using recombinant enzymes.
Similar thiazole derivatives showed IC₅₀ values <10 µM in breast cancer models ().
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer: Discrepancies often arise from solvation effects or target flexibility. Approaches include:
- Molecular dynamics simulations: Assess binding pocket flexibility over 100+ ns trajectories.
- Free-energy perturbation (FEP): Quantify ligand-protein binding entropy/enthalpy.
- Experimental validation: Surface plasmon resonance (SPR) for binding kinetics.
For example, sulfamoyl-containing analogs required conformational sampling beyond docking ().
Q. How does the sulfamoyl group’s electronic configuration influence binding affinity to kinase targets?
- Methodological Answer: The sulfamoyl group acts as a hydrogen-bond acceptor. Strategies to study its role:
- SAR studies: Synthesize analogs with –SO₂NH₂ vs. –SO₂N(CH₃)₂ substitutions.
- DFT calculations: Compare charge distribution (Mulliken charges) at the sulfamoyl moiety.
- Crystallography: Resolve ligand-target complexes (e.g., PDB entries for similar compounds).
highlights sulfamoyl interactions with ATP-binding pockets in kinases.
Q. What environmental fate studies are needed to assess ecological risks during preclinical development?
- Methodological Answer: Follow the INCHEMBIOL framework ():
- Degradation pathways: Hydrolysis/photolysis studies under varying pH/UV conditions.
- Bioaccumulation: LogP measurements and in silico predictions (e.g., EPI Suite).
- Ecotoxicology: Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition.
Table 2: Key parameters for environmental risk assessment:
| Parameter | Method | Detection Limit | Reference |
|---|---|---|---|
| Hydrolysis half-life | EPA 712-C-96-340 | 0.1 µg/L | |
| LogP | OECD 117 (HPLC) | ±0.05 |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across similar thiazole derivatives?
- Methodological Answer: Potential causes include assay variability (e.g., serum concentration in cell culture) or impurity profiles. Mitigation steps:
- Compound purity: Validate via HPLC (>95% purity, excluded due to source).
- Assay standardization: Use CLIA-certified labs for IC₅₀ replication.
- Meta-analysis: Compare data across structural analogs (e.g., vs. 12).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
